![molecular formula C20H20N4O3 B2836929 8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1358252-45-5](/img/structure/B2836929.png)
8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound that was first synthesized by K. C. Nicolaou and co-workers in 2006. The compound has a unique structure that makes it an attractive target for scientific research.
Scientific Research Applications
Pharmacokinetics and Safety Profile
Trazpiroben (TAK-906) is a peripherally selective dopamine D2/D3 receptor antagonist that has been explored for its potential to treat chronic gastroparesis. A phase I study involving healthy Japanese participants aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Trazpiroben. This study revealed that Trazpiroben was well tolerated with no clinically meaningful adverse events observed. Its rapid absorption and elimination were noted, with an increase in serum prolactin levels indicating receptor target engagement. These findings suggest that Trazpiroben may represent a promising therapy for chronic gastroparesis across different populations, warranting further evaluation in ongoing phase IIb studies (Yamaguchi et al., 2021).
Potential for Treating Gastroparesis
Further investigation into the pharmacokinetics of Trazpiroben following the inhibition of organic anion transporting polypeptides (OATPs) 1B1 and 1B3 by rifampin was conducted. This study confirmed Trazpiroben as a substrate of OATP1B1/1B3, highlighting the importance of cautious co-administration with moderate to strong inhibitors of these transporters. The research provides critical insights into the pharmacological profile of Trazpiroben and its interactions, indicating its therapeutic potential and the need for careful consideration of drug-drug interactions (Mukker et al., 2022).
Exploration of Safety and Pharmacodynamics
Another phase I study explored the safety, pharmacokinetics, and pharmacodynamics of Trazpiroben in healthy participants, focusing on its potential for the long-term treatment of gastroparesis. The study highlighted Trazpiroben's minimal brain penetration and low affinity for the human ether‐à‐go‐go‐related gene (hERG) potassium channel, which could reduce CNS and cardiovascular adverse effects associated with other dopamine D2/D3 receptor antagonists. These properties support the continued development of Trazpiroben for gastroparesis treatment, underscoring its unique pharmacological advantages (Whiting et al., 2021).
properties
IUPAC Name |
8-[(4-nitrophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19-18(16-4-2-1-3-5-16)21-20(22-19)10-12-23(13-11-20)14-15-6-8-17(9-7-15)24(26)27/h1-9H,10-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTKTHNVOYZGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.